molecular formula C28H41N3O2 B13837012 4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Cat. No.: B13837012
M. Wt: 451.6 g/mol
InChI Key: SIGUESLDUAWFPE-UHFFFAOYSA-N
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Description

4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a diethylbenzamide moiety

Preparation Methods

The synthesis of 4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways .

Comparison with Similar Compounds

4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide can be compared with similar compounds such as:

Properties

IUPAC Name

4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h10-16,18,21-22,27H,7-9,17,19-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGUESLDUAWFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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